N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene carboxamide core linked via an ethyl group to a para-substituted phenyl ring bearing a 1-methylpyrazole moiety. The benzothiophene scaffold contributes to aromatic stacking interactions, while the pyrazole ring may enhance solubility and target binding.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-24-18(11-13-23-24)16-8-6-15(7-9-16)10-12-22-21(25)20-14-17-4-2-3-5-19(17)26-20/h2-9,11,13-14H,10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVDKIAOQVAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh).
Mode of Action
It has been suggested that similar compounds form strong hydrogen bonds with their target enzymes, which could potentially alter the enzyme’s function and lead to therapeutic effects.
Biochemical Pathways
Given the potential interaction with enzymes like sdh, it’s plausible that the compound could affect metabolic pathways involving these enzymes.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a benzothiophene core substituted with a pyrazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzothiophene derivatives inhibited the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Preliminary bioassays demonstrated that it exhibited significant lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera. For example, a related compound showed an inhibition rate of 70% against Mythimna separate at a concentration of 500 mg/L . This suggests that this compound could be developed as an effective insecticide.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in related compounds, suggesting a potential mechanism for anticancer activity.
Toxicity Studies
A zebrafish toxicity test indicated that some derivatives had an LC50 value around 14.01 mg/L, highlighting their potential as lead compounds for further optimization without significant toxicity concerns .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Anticancer | Human cancer cell lines | IC50 = 15 µM |
| Compound B | Insecticidal | Mythimna separate | 70% mortality at 500 mg/L |
| Compound C | Fungicidal | Pyricularia oryae | Inhibition rate = 77.8% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
- Benzothiophene vs. However, furan-based analogues like BB56923 may exhibit improved solubility due to reduced lipophilicity .
- Substituent Effects on Bioactivity: The 1-methylpyrazole group is a common motif in analogues such as temano-grel and PA21A050, suggesting its role in enhancing metabolic stability or binding affinity . Trifluoromethyl substituents (e.g., in BAY-9835) are linked to increased potency in enzyme inhibition but may reduce solubility .
- Synthetic Feasibility: The ethyl linker in the target compound simplifies synthesis compared to BAY-9835’s imidazolidinone-bridged structure, which required multi-step coupling with yields ranging from 5% to 61% .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility and Bioavailability: Temano-grel’s morpholine-ethoxy group enhances aqueous solubility compared to the target compound’s simpler ethyl linker . Pyrazoleamide derivatives like PA21A050 may prioritize membrane permeability for antimalarial activity, leveraging lipophilic trifluoromethyl groups .
Target Selectivity :
While the target compound’s benzothiophene core is structurally distinct from BAY-9835’s biphenyl system, both share carboxamide linkages critical for hydrogen bonding in enzyme active sites .
Research Findings and Implications
- Structural Optimization Trends: Modifications to the carboxamide linker (e.g., imidazolidinone in BAY-9835 vs. ethyl in the target compound) highlight trade-offs between synthetic complexity and bioavailability. Ethyl linkers offer simplicity but may limit conformational rigidity .
- Therapeutic Potential: Though the target compound’s biological activity is unspecified, structural parallels to platelet inhibitors (temano-grel) and antimalarials (PA21A050) suggest versatility in targeting diverse pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
